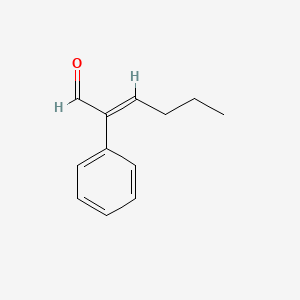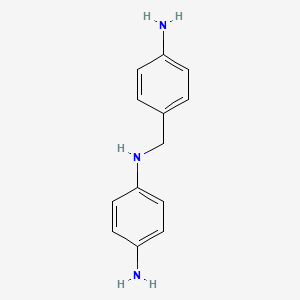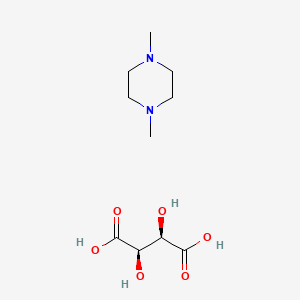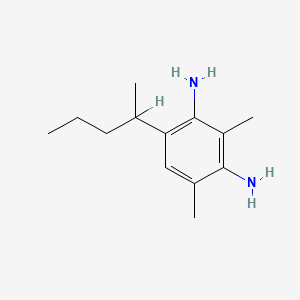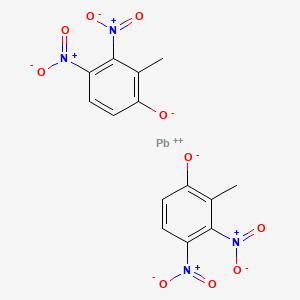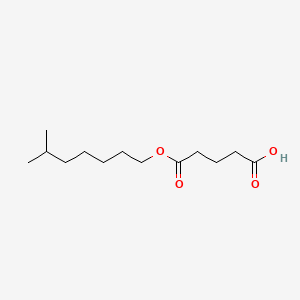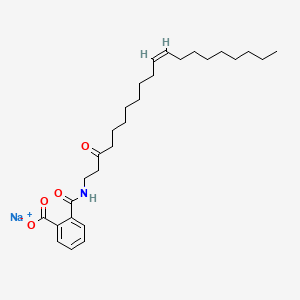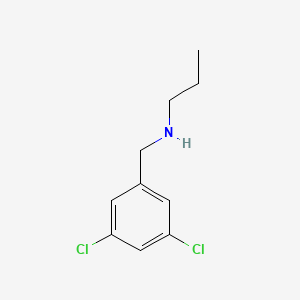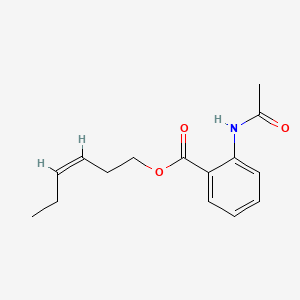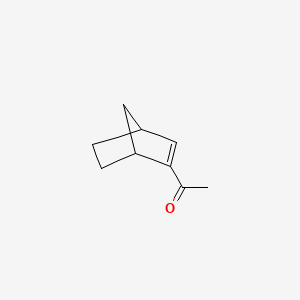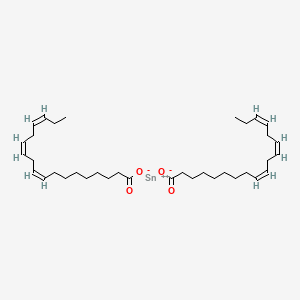
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate typically involves the reaction of tin(II) chloride with (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. The reaction is carried out in an inert atmosphere to prevent oxidation of the tin(II) ion. The reaction mixture is usually heated to facilitate the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the tin(II) ion acts as a reducing agent.
Substitution: The fatty acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin(IV) derivatives and oxidized fatty acid products.
Reduction: Reduced forms of the fatty acid moiety.
Substitution: Substituted fatty acid derivatives.
科学的研究の応用
Chemistry
In chemistry, Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it valuable in redox chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The fatty acid component can interact with cell membranes, influencing membrane fluidity and function.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
Industry
In industry, this compound is used in the production of specialized coatings and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用機序
The mechanism of action of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate involves its interaction with molecular targets such as enzymes and cell membranes. The tin(II) ion can participate in redox reactions, influencing cellular redox balance. The fatty acid component can integrate into cell membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent fatty acid of the compound.
Tin(2+) chloride: A common tin(II) compound used in various chemical reactions.
(9Z,12Z)-9,12-Octadecadienoic acid: A similar fatty acid with two double bonds.
Uniqueness
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is unique due to the combination of tin(II) and a polyunsaturated fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
85392-75-2 |
|---|---|
分子式 |
C36H58O4Sn |
分子量 |
673.6 g/mol |
IUPAC名 |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoate;tin(2+) |
InChI |
InChI=1S/2C18H30O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChIキー |
KTLWFTDOJPIESZ-SYSSTCGWSA-L |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
関連するCAS |
463-40-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


